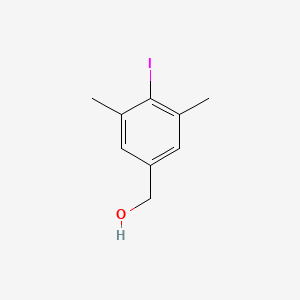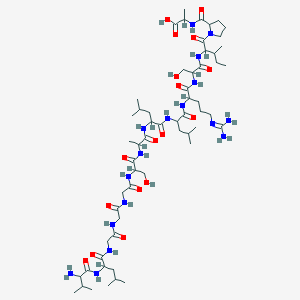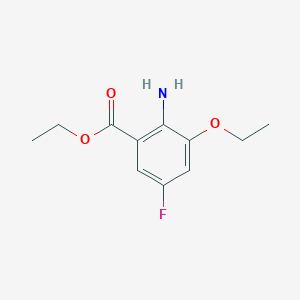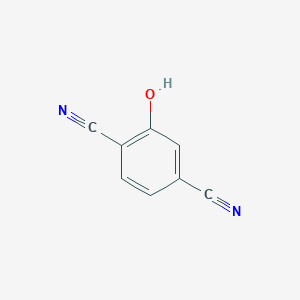
(4-Iodo-3,5-dimethylphenyl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(4-Iodo-3,5-dimethylphenyl)methanol” is a chemical compound with the molecular formula C9H11IO. It consists of a benzene ring substituted with an iodine atom and two methyl groups, along with a hydroxyl group attached to the benzene ring. The compound’s structure is shown below:
Structure: C6H4IC(CH3)2OH
Métodos De Preparación
Synthetic Routes:
The synthesis of “(4-Iodo-3,5-dimethylphenyl)methanol” involves introducing the iodine substituent onto a 3,5-dimethylphenyl ring. Here are some synthetic routes:
Iodination of 3,5-Dimethylbenzyl Alcohol:
Industrial Production:
The industrial production of this compound may involve large-scale iodination reactions using appropriate catalysts and process optimization.
Análisis De Reacciones Químicas
“(4-Iodo-3,5-dimethylphenyl)methanol” can participate in various chemical reactions:
Oxidation: It can undergo oxidation reactions, converting the alcohol group to a carbonyl group (e.g., aldehyde or ketone).
Substitution: The iodine atom can be replaced by other nucleophiles (e.g., halides, amines, or hydroxide ions).
Reduction: Reduction of the carbonyl group can yield the corresponding alcohol.
Common Reagents and Conditions:
- Iodination: I2, NaIO4, acidic conditions
- Oxidation: Oxidizing agents (e.g., CrO3, KMnO4)
- Substitution: Various nucleophiles (e.g., NaOH, NH3, Cl2)
- Reduction: Reducing agents (e.g., LiAlH4)
Aplicaciones Científicas De Investigación
“(4-Iodo-3,5-dimethylphenyl)methanol” finds applications in:
Organic Synthesis: As a building block for more complex molecules.
Medicinal Chemistry: It may serve as a precursor for drug development.
Materials Science: Its derivatives could be useful in designing functional materials.
Mecanismo De Acción
The exact mechanism of action for this compound depends on its specific applications. its hydroxyl group and aromatic ring make it potentially reactive in biological systems.
Comparación Con Compuestos Similares
While there are no direct analogs of this compound, we can compare it to related structures, such as other iodinated benzyl alcohols or phenols.
Propiedades
Número CAS |
18982-60-0 |
|---|---|
Fórmula molecular |
C9H11IO |
Peso molecular |
262.09 g/mol |
Nombre IUPAC |
(4-iodo-3,5-dimethylphenyl)methanol |
InChI |
InChI=1S/C9H11IO/c1-6-3-8(5-11)4-7(2)9(6)10/h3-4,11H,5H2,1-2H3 |
Clave InChI |
XQEPFBNOQKEDGF-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC(=C1I)C)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![7,12,14,22-Tetrahydroxy-3,18-bis(4-hydroxyphenyl)-4,19-dioxahexacyclo[15.6.1.12,5.011,16.020,24.09,25]pentacosa-1(24),5,7,9(25),11(16),12,14,20,22-nonaen-10-one](/img/structure/B12101985.png)





![3-[2-[[2-[[2-(3-Carboxypropanoylamino)-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]propanoylamino]-4-[(4-methyl-2-oxochromen-6-yl)amino]-4-oxobutanoic acid](/img/structure/B12102023.png)


